

Head-to-Head Comparison: SB 235375 vs. SR142801 - A Guide for Researchers

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Compound of Interest		
Compound Name:	SB 235375	
Cat. No.:	B1680814	Get Quote

In the landscape of neurokinin-3 (NK3) receptor antagonists, **SB 235375** and SR142801 (also known as osanetant) have emerged as critical tools for investigating the physiological and pathological roles of the NK3 receptor. This guide provides a detailed, data-driven comparison of these two compounds, tailored for researchers, scientists, and drug development professionals. We present a synthesis of their pharmacological properties, supported by experimental data and detailed methodologies, to facilitate informed decisions in experimental design.

Overview and Mechanism of Action

Both **SB 235375** and SR142801 are potent and selective non-peptide antagonists of the tachykinin NK3 receptor.[1][2] The NK3 receptor, a G-protein coupled receptor (GPCR), is preferentially activated by its endogenous ligand, neurokinin B (NKB). Upon activation, the receptor couples to Gq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.[3][4] **SB 235375** and SR142801 exert their effects by competitively binding to the NK3 receptor, thereby blocking the binding of NKB and inhibiting this downstream signaling pathway.[5]



Quantitative Comparison of Pharmacological Parameters

The following tables summarize the key in vitro and in vivo pharmacological parameters for **SB 235375** and SR142801, compiled from various studies. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, variations in experimental conditions may exist between the cited data points.

Table 1: In Vitro Binding Affinity and Functional Antagonism



Parameter	SB 235375 <i>l</i> Analogs	SR142801 (Osanetant)	Species	Assay System	Reference(s
Ki (nM)	2.2	1.2	Human	[125] [MePhe ⁷]NKB binding to CHO cells expressing hNK3R	[2][6]
-	0.40 ± 0.05	Human	[125]- MePhe ⁷]NKB competition binding	[7]	
-	11.0 ± 0.5	Rat	[125]- MePhe ⁷]NKB competition binding	[7]	
Kb (nM)	12	-	Human	NKB-induced Ca ²⁺ mobilization in HEK 293 cells expressing hNK3R	[2]
pA₂	8.3	-	Guinea Pig	Senktide- induced contractions in ileal circular smooth muscle	[2]

Table 2: In Vivo Efficacy



Parameter	SB 235375 <i>l</i> Analogs	SR142801 (Osanetant)	Species	In Vivo Model	Reference(s
ED₅o (mg/kg)	12.2 (p.o.) for SB 223412	-	Mouse	Inhibition of senktide-induced behavioral responses	[6]
0.56 (i.v.)	-	Rabbit	Inhibition of senktide-induced miosis	[2]	

Key Differentiating Properties

While both compounds are potent NK3 receptor antagonists, they exhibit some key differences in their pharmacological profiles:

- Central Nervous System (CNS) Penetration: SB 235375 is characterized by low CNS penetration.[2] Pharmacokinetic studies in mice and rats have shown that while it is well-absorbed systemically after oral administration, it does not effectively cross the blood-brain barrier.[2] This makes it a valuable tool for studying the peripheral roles of NK3 receptors. In contrast, SR142801 has been investigated for its effects on the CNS, including its potential as a treatment for schizophrenia, suggesting better brain penetration.[5]
- Species Selectivity: SR142801 exhibits significant species selectivity, with a higher affinity for
 the human and guinea pig NK3 receptors compared to the rat NK3 receptor.[7][8] This is an
 important consideration when designing preclinical studies and translating findings from
 animal models to humans. The species selectivity of SB 235375 is less explicitly detailed in
 the available literature but is a critical factor to consider in experimental design.

Experimental Protocols

To support the reproducibility and further investigation of these compounds, detailed methodologies for key experiments are provided below.



Radioligand Binding Assay ([125][MePhe7]NKB Competition Binding)

This protocol is a composite based on methodologies described for NK3 receptor binding assays.

Objective: To determine the binding affinity (Ki) of test compounds for the human NK3 receptor (hNK3R).

Materials:

- Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the hNK3R.
- Radioligand: [125] [MePhe7] neurokinin B ([125] NKB).
- Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.
- Non-specific binding control: 1 μM Neurokinin B (NKB).
- Test compounds: SB 235375 and SR142801.
- GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine.
- · Scintillation counter.

Procedure:

- Prepare serial dilutions of the test compounds in assay buffer.
- In a 96-well plate, combine 50 μL of radioligand ([1251]NKB at a final concentration of ~0.2 nM), 50 μL of test compound or vehicle (for total binding) or 1 μM NKB (for non-specific binding), and 150 μL of hNK3R-expressing cell membranes (5-10 μg protein/well).
- Incubate the plate at room temperature for 60 minutes with gentle agitation.
- Terminate the binding reaction by rapid filtration through the pre-soaked GF/B filters using a cell harvester.



- Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
- Measure the radioactivity retained on the filters using a gamma counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the Ki values using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol is a generalized procedure based on common practices for measuring GPCR-mediated calcium flux.

Objective: To measure the functional antagonist activity (Kb) of the compounds by assessing their ability to inhibit agonist-induced intracellular calcium mobilization.

Materials:

- Human Embryonic Kidney (HEK) 293 cells stably expressing the hNK3R.
- Cell culture medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Agonist: Neurokinin B (NKB).
- Test compounds: SB 235375 and SR142801.
- A fluorescence imaging plate reader (FLIPR) or equivalent instrument.

Procedure:



- Seed HEK 293-hNK3R cells into 96-well black-walled, clear-bottom plates and culture overnight.
- On the day of the assay, remove the culture medium and load the cells with the calciumsensitive dye (e.g., 2 µM Fluo-4 AM in assay buffer) for 60 minutes at 37°C.
- Wash the cells with assay buffer to remove excess dye.
- Add various concentrations of the antagonist (SB 235375 or SR142801) or vehicle to the wells and incubate for 15-30 minutes at room temperature.
- Measure the baseline fluorescence using the FLIPR instrument.
- Add a fixed concentration of the agonist (NKB, typically at its EC₈₀ concentration) to all wells and immediately measure the change in fluorescence over time.
- The antagonist's potency is determined by its ability to inhibit the NKB-induced calcium signal.
- Construct concentration-response curves for the antagonist and calculate the IC₅₀.
- The functional antagonist dissociation constant (Kb) can be calculated using the Schild equation.

In Vivo Senktide-Induced Behavioral Response Assay

This protocol is based on descriptions of in vivo models for assessing NK3 receptor antagonism.

Objective: To evaluate the in vivo efficacy of the antagonists by measuring their ability to block the behavioral effects induced by the selective NK3 receptor agonist, senktide.

Materials:

- Male Swiss Webster mice (20-25 g).
- Senktide (NK3 receptor agonist).



- Test compounds: SB 235375 and SR142801.
- Vehicle for drug administration (e.g., 0.5% methylcellulose in water).
- Observation chambers.

Procedure:

- Administer the test compound (SB 235375 or SR142801) or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.
- After a predetermined pretreatment time (e.g., 60 minutes), administer senktide (e.g., 3 mg/kg, s.c. or i.c.v.).
- Immediately place the mice in individual observation chambers.
- Observe and score specific behaviors induced by senktide, such as tail-flicking, scratching, and grooming, for a defined period (e.g., 30 minutes).
- The efficacy of the antagonist is determined by its ability to reduce the frequency or duration of the senktide-induced behaviors.
- Calculate the dose at which the antagonist produces a 50% inhibition of the behavioral response (ED₅₀).

Signaling Pathways and Experimental Workflows

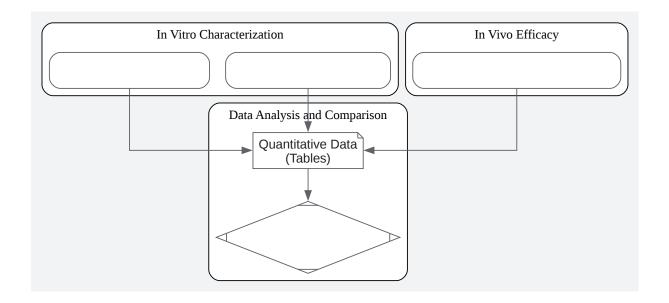
The following diagrams, generated using the DOT language, illustrate the NK3 receptor signaling pathway and a typical experimental workflow for antagonist characterization.



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NK3 Receptor Signaling Pathway



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Experimental Workflow for Antagonist Characterization

Conclusion

Both **SB 235375** and SR142801 are invaluable pharmacological tools for the study of the NK3 receptor. The choice between these two antagonists will largely depend on the specific research question. **SB 235375**, with its limited CNS penetration, is an excellent choice for dissecting the peripheral functions of the NK3 receptor. Conversely, SR142801 is more suited for investigating the central roles of this receptor. Researchers should carefully consider the species being studied due to the known species selectivity of SR142801. The data and protocols provided in this guide aim to equip researchers with the necessary information to effectively utilize these compounds in their experimental endeavors.



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